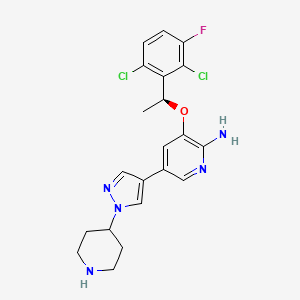
(S)-克唑替尼
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-Crizotinib is a small molecule inhibitor of ALK, ROS1, and MET receptor tyrosine kinases (RTKs). It is a potent inhibitor of these three RTKs and is used for the treatment of non-small cell lung cancer (NSCLC) and other malignancies. Crizotinib is an inhibitor of the oncogenic fusion proteins formed by the EML4-ALK and ROS1-ALK rearrangements. Crizotinib has also been used to treat other types of cancer, such as neuroblastoma, inflammatory myofibroblastic tumor, and mesothelioma.
科学研究应用
非小细胞肺癌 (NSCLC) 的治疗: 克唑替尼已被发现对患有晚期间变性淋巴瘤激酶 (ALK) 重排 NSCLC 的患者有效。研究表明,对于既往未接受 ALK 抑制剂治疗且存在脑转移的患者,克唑替尼可以控制全身和颅内疾病 (Costa 等,2015 年)。
克服临床耐药性: 已经进行研究,旨在设计有效且选择性的抑制剂,以克服患者对克唑替尼的临床耐药性,特别是对初始治疗耐药的 ALK 突变患者 (Huang 等,2014 年)。
在其他肿瘤类型中的应用: 克唑替尼已被开发为针对其他由 ALK 和 MET 改变驱动的肿瘤类型的抑制剂,并且还显示出作为 ROS1 抑制剂在 ROS1 重排的 NSCLC 中的疗效 (Ou 等,2012 年)。
ALK 重排的诊断检测: 已经对诊断检测(包括 ALK FISH)进行了研究,以确保识别出最有可能从克唑替尼治疗中受益的患者,例如晚期 NSCLC (Shaw 等,2011 年)。
增强克唑替尼向大脑的递送: 研究表明,双重 ABCB1/ABCG2 抑制剂伊拉屈达的联合给药可以增加克唑替尼的口服利用度和向大脑的递送,从而可能增强对 NSCLC 患者脑转移的治疗效果 (Tang 等,2014 年)。
逆转癌细胞中的多药耐药性: 克唑替尼已被评估其逆转癌细胞中多药耐药性的能力,为治疗耐药形式的癌症提供了潜在途径 (Zhou 等,2012 年)。
ROS1 重排肺癌的治疗: 克唑替尼对晚期 ROS1 重排 NSCLC 患者表现出显着的抗肿瘤活性 (Shaw 等,2014 年)。
耐药机制和分子分析: 研究集中于了解对克唑替尼的耐药机制并识别与耐药相关的基因突变,为下一代治疗的开发提供见解 (Wei 等,2018 年)。
属性
IUPAC Name |
3-[(1S)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]-5-(1-piperidin-4-ylpyrazol-4-yl)pyridin-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22Cl2FN5O/c1-12(19-16(22)2-3-17(24)20(19)23)30-18-8-13(9-27-21(18)25)14-10-28-29(11-14)15-4-6-26-7-5-15/h2-3,8-12,15,26H,4-7H2,1H3,(H2,25,27)/t12-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTEIFNKAUNYNJU-LBPRGKRZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=CC(=C1Cl)F)Cl)OC2=C(N=CC(=C2)C3=CN(N=C3)C4CCNCC4)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=C(C=CC(=C1Cl)F)Cl)OC2=C(N=CC(=C2)C3=CN(N=C3)C4CCNCC4)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22Cl2FN5O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-crizotinib | |
Q & A
Q1: How does (S)-Crizotinib exert its anticancer effects?
A1: (S)-Crizotinib acts by inhibiting MTH1 [, , , , , ], an enzyme responsible for hydrolyzing oxidized nucleotides like 8-oxo-dGTP and 2-OH-dATP. These oxidized nucleotides, if incorporated into DNA during replication, can lead to mutations and genomic instability. By inhibiting MTH1, (S)-Crizotinib allows these oxidized nucleotides to accumulate in cancer cells, ultimately leading to DNA damage and cell death.
Q2: What makes (S)-Crizotinib more potent than its (R)-enantiomer against MTH1?
A2: Studies employing molecular dynamics simulations and binding free energy calculations have revealed that (S)-Crizotinib exhibits greater binding affinity to the MTH1 active site compared to (R)-Crizotinib [, ]. This difference in binding affinity arises from specific interactions with amino acid residues within the binding pocket, influencing the overall stability of the drug-target complex. Notably, (S)-Crizotinib forms a crucial hydrogen bond interaction with loop 1 and loop 3 of the MTH1 protein, further stabilizing its binding and enhancing its inhibitory activity [].
Q3: Does hypoxia influence the efficacy of (S)-Crizotinib?
A4: Interestingly, hypoxia, a common characteristic of the tumor microenvironment, appears to have a differential impact on the efficacy of (S)-Crizotinib compared to other MTH1 inhibitors []. While some studies suggest hypoxia might enhance the sensitivity of cancer cells to MTH1 inhibition, further research is needed to fully elucidate the interplay between hypoxia and (S)-Crizotinib activity in different tumor models.
Q4: What is the molecular formula and weight of (S)-Crizotinib?
A4: The molecular formula of (S)-Crizotinib is C21H22ClFN4O, and its molecular weight is 396.88 g/mol.
Q5: Has (S)-Crizotinib's structure been confirmed through spectroscopic data?
A5: While the provided research abstracts don't specify spectroscopic data, it's standard practice in pharmaceutical research to characterize compounds using techniques like nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and infrared (IR) spectroscopy. These techniques would confirm the structure and purity of (S)-Crizotinib.
Q6: What evidence supports the anticancer activity of (S)-Crizotinib in laboratory settings?
A8: In vitro studies have demonstrated that (S)-Crizotinib effectively inhibits the proliferation of various cancer cell lines, including osteosarcoma, gastric cancer, and non-small cell lung cancer cells [, , ]. These studies often employ cell viability assays and analyses of cell cycle progression and apoptosis to evaluate the compound's anticancer effects.
Q7: Has the efficacy of (S)-Crizotinib been evaluated in animal models of cancer?
A9: Yes, research utilizing animal models has shown promising results. In a study involving rat models of pulmonary arterial hypertension (PAH), which exhibits some similarities to cancer in terms of excessive cell proliferation, treatment with (S)-Crizotinib led to a decrease in pulmonary vascular remodeling and improvement in hemodynamics and cardiac function [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

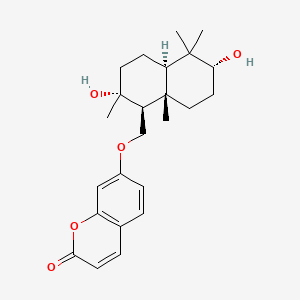
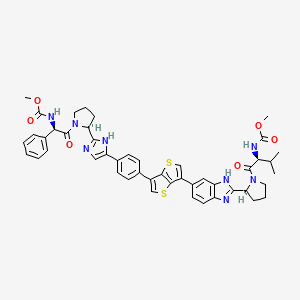
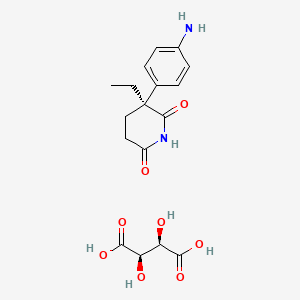
![N-[2-(Acetylthio)benzoyl]-beta-alaninamide](/img/structure/B610676.png)
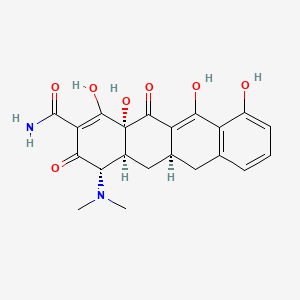
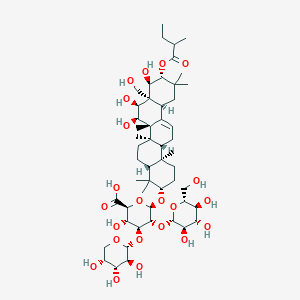

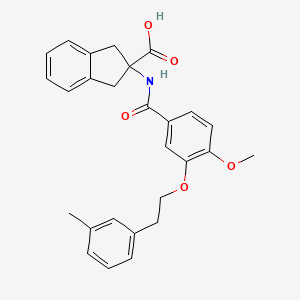

![(S)-1-((5-chloropyridin-3-yl)methyl)-8-((R)-3-methylmorpholino)-2-(trifluoromethyl)-3,4-dihydro-1H-pyrimido[1,2-a]pyrimidin-6(2H)-one](/img/structure/B610686.png)
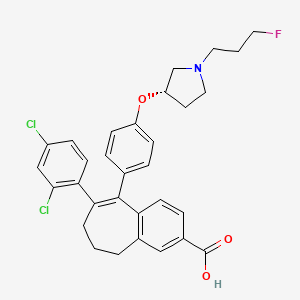
![1-[bis(4-fluorophenyl)methyl]-4-(1H-1,2,4-triazol-1-ylcarbonyl)piperazine](/img/structure/B610688.png)
